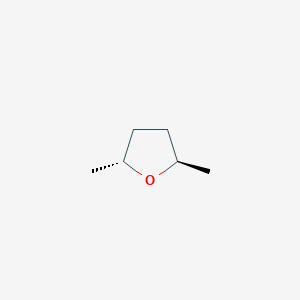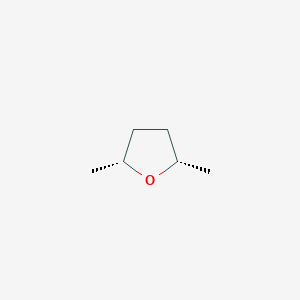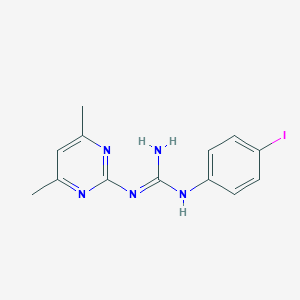
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-IODOPHENYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in gene expression and cellular function. Additionally, guanidine has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, guanidine has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields. However, one limitation of guanidine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-. One area of future research could be to further investigate the compound's mechanism of action, which could help to identify new targets for drug development. Additionally, more research could be done to explore the potential therapeutic applications of guanidine, particularly in the treatment of inflammatory and pain-related conditions. Finally, further studies could be done to explore the potential limitations and drawbacks of using guanidine in lab experiments, which could help to improve the accuracy and reliability of research findings.
Métodos De Síntesis
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis process involves the reaction of 2,4-dimethylpyrimidine with iodobenzene to form 1-(4,6-dimethyl-2-pyrimidinyl)-3-iodobenzene. This compound is then reacted with guanidine hydrochloride to form the final product, guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-.
Propiedades
Número CAS |
16018-67-0 |
|---|---|
Nombre del producto |
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-IODOPHENYL)- |
Fórmula molecular |
C13H14IN5 |
Peso molecular |
367.19 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C13H14IN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Clave InChI |
FXESJLQSZQXLQR-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)I)C |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
Otros números CAS |
16018-67-0 |
Sinónimos |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



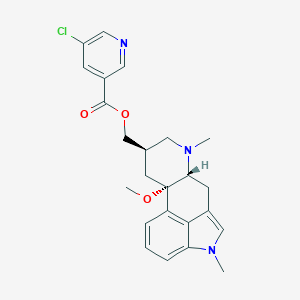
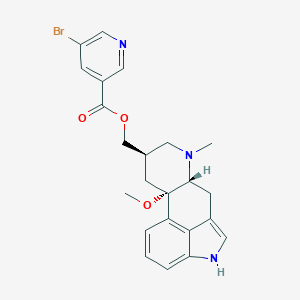
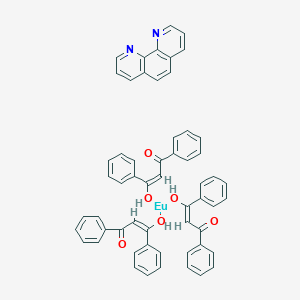
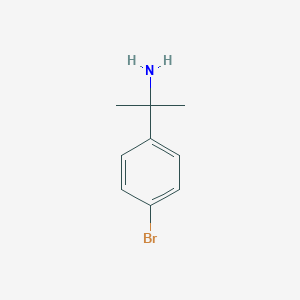
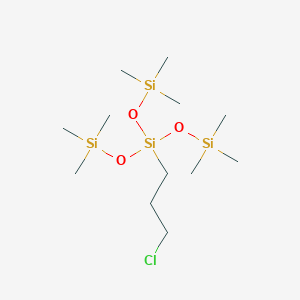
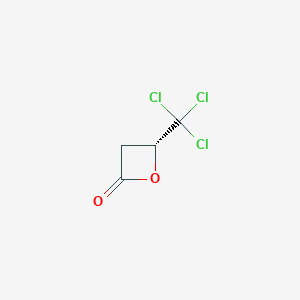
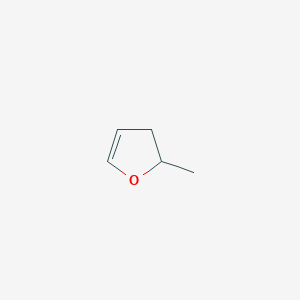
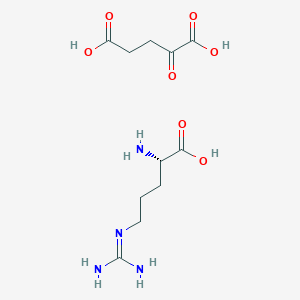
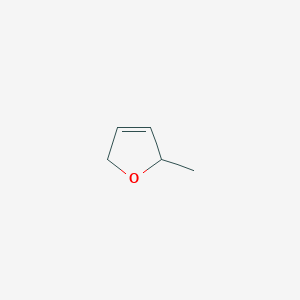
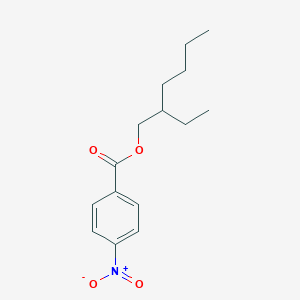
![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)
